molecular formula C12H15NO2 B8321475 3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one

3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one

Cat. No. B8321475
M. Wt: 205.25 g/mol
InChI Key: IMCGYHPRALKTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(3-hydroxyphenyl)azepan-2-one

InChI

InChI=1S/C12H15NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-13-12(11)15/h3-5,8,11,14H,1-2,6-7H2,(H,13,15)

InChI Key

IMCGYHPRALKTOL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1M solution of BBr3 (1.0 mL, 1.00 mmol) in CH2Cl2 was added to 3-(3-methoxy-phenyl)-azepan-2-one (as described in Step B above) (0.200 g, 0.912 mmol) dissolved in anhydrous CH2Cl2 (5 mL) at −78° C. After 30 hr of stirring at RT, the reaction was quenched with H2O, extracted with CH2Cl2 (3×), dried (MgSO4), concentrated and purified using reverse phase chromatography (95/5-5/95 H2O/CH3CN with 0.1% TFA, flow=65 mL/min) to give the title compound.
[Compound]
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solution
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1 mL
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3-(3-methoxy-phenyl)-azepan-2-one
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0.2 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of hexahydro-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one (20.73 g), cupric bromide (44.9 g) and lithium bromide (8.8 g) was refluxed in acetonitrile (1000 ml) for 1 hour. Evaporation of the solvent left a black gum which was triturated with an excess of 2 N sodium hydroxide solution. The resulting orange suspension was filtered through Kieselguhr, and the filtrate acidified (conc.HCl). The white suspension was extracted several times with chloroform, and the residue left on evaporation of the organic layers was crystallised from ethyl acetate to give 3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one (11.8 g) m.p. 175°-178° C.
Name
hexahydro-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one
Quantity
20.73 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two

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